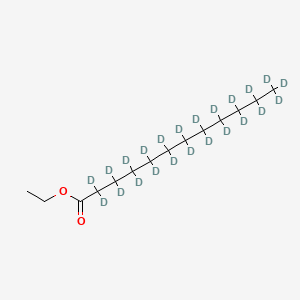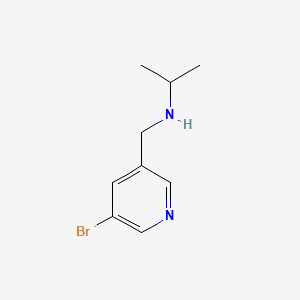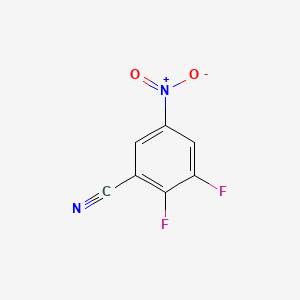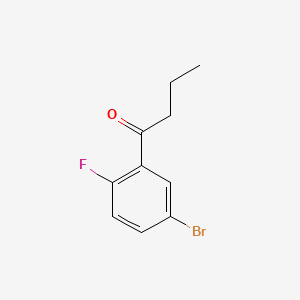
1-(5-Bromo-2-fluorophenyl)butan-1-one
Overview
Description
1-(5-Bromo-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . It is a substituted phenyl ketone, characterized by the presence of bromine and fluorine atoms on the phenyl ring, and a butanone group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-one typically involves the reaction of 5-bromo-2-fluorobenzene with butanone under specific conditions. One common method involves the use of a Grignard reagent, where 5-bromo-2-fluorobenzene is reacted with methylmagnesium chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, followed by quenching with a saturated ammonium chloride solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation Reactions: Carboxylic acids are typically formed.
Reduction Reactions: Alcohols are the major products.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)butan-1-one has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)butan-1-one is not well-documented. as a substituted phenyl ketone, it may interact with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as a nucleophile in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)butan-1-one
- 1-(5-Bromo-2-chlorophenyl)butan-1-one
- 1-(5-Bromo-2-methylphenyl)butan-1-one
Uniqueness
1-(5-Bromo-2-fluorophenyl)butan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms can enhance its ability to participate in halogen bonding and other interactions compared to similar compounds with different substituents .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKSXUBLVNPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680738 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197943-61-5 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
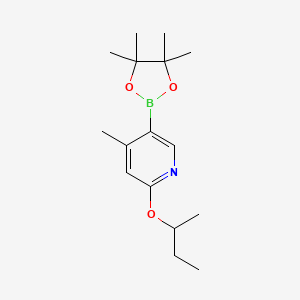

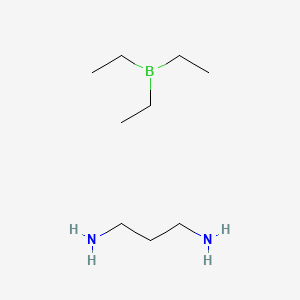

![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
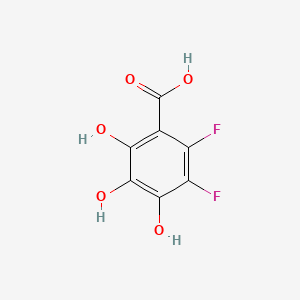
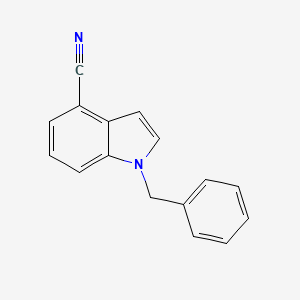
![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)
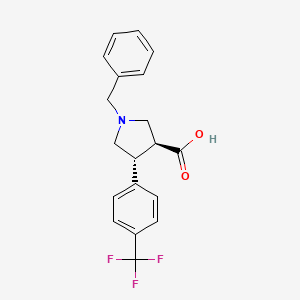
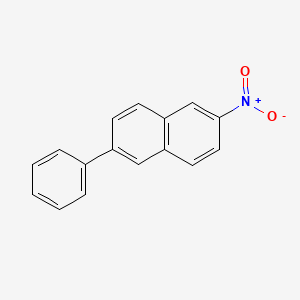
![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)
